molecular formula C14H10ClN3O4 B11988565 N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline

N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline

Cat. No.: B11988565
M. Wt: 319.70 g/mol
InChI Key: UADWSVMRRRQKPR-UHFFFAOYSA-N
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Description

N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-methyl-5-nitroaniline. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro groups in the compound can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: Formation of corresponding amine derivatives.

    Oxidation: Formation of oxides or other higher oxidation state compounds.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can exhibit unique catalytic or biological activities. The presence of nitro and chloro groups in the molecule can also influence its reactivity and interaction with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline is unique due to the presence of both nitro and chloro substituents, which can significantly influence its chemical reactivity and biological activity

Biological Activity

N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline is a nitroaniline compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and antitumor properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C13H11ClN4O2\text{C}_{13}\text{H}_{11}\text{ClN}_{4}\text{O}_{2}

This structure features a nitro group, a chloro substituent, and an aniline moiety, which are essential for its biological activity.

1. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Research indicates that nitro groups can be reduced to form reactive intermediates that bind covalently to DNA, leading to cell death .

CompoundActivity TypeMechanism of ActionReference
MetronidazoleAntimicrobialReduction to toxic intermediates affecting DNA
ChloramphenicolAntimicrobialInhibition of protein synthesis
This compoundAntimicrobialPotentially similar mechanism as above

The compound has shown promising activity against various bacterial strains, although specific Minimum Inhibitory Concentrations (MIC) need further elucidation.

2. Anti-inflammatory Activity

Nitro compounds have been implicated in anti-inflammatory pathways. For example, studies suggest that nitro fatty acids can inhibit the NF-kB signaling pathway, which is crucial in inflammation .

CompoundActivity TypeMechanism of ActionReference
Nitro fatty acidsAnti-inflammatoryInhibition of NF-kB
This compoundAnti-inflammatoryHypothetical inhibition of inflammatory mediators

The anti-inflammatory potential of this compound remains to be fully characterized through experimental studies.

3. Antitumor Activity

Recent studies have highlighted the antitumor potential of nitroaromatic compounds. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

CompoundCancer TypeIC50 (µM)Reference
BNBBreast cancer21.8
This compoundVarious cancersNeeds further study

The antitumor mechanism may involve the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated the effectiveness of nitro derivatives against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values indicating significant antibacterial activity .
  • Anti-inflammatory Mechanism : Research on similar nitro compounds revealed their ability to modulate cytokine production and inhibit inflammatory pathways, suggesting a potential application in treating inflammatory diseases .
  • Antitumor Activity : A comparative analysis showed that nitroaromatic compounds exhibited varying degrees of cytotoxicity against breast cancer cell lines, with some derivatives showing IC50 values as low as 12.4 µM when formulated with lipid carriers .

Properties

Molecular Formula

C14H10ClN3O4

Molecular Weight

319.70 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)-N-(2-methyl-5-nitrophenyl)methanimine

InChI

InChI=1S/C14H10ClN3O4/c1-9-2-4-11(17(19)20)7-13(9)16-8-10-3-5-12(15)14(6-10)18(21)22/h2-8H,1H3

InChI Key

UADWSVMRRRQKPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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